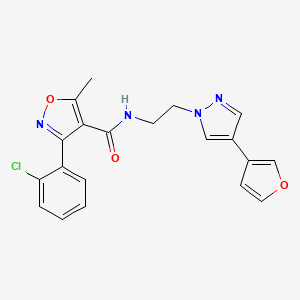

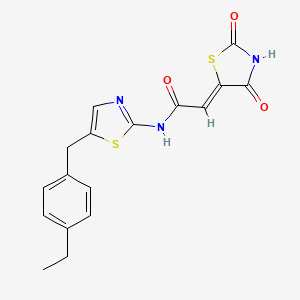

![molecular formula C18H17NOS2 B2840747 Benzo[b]thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone CAS No. 2034572-96-6](/img/structure/B2840747.png)

Benzo[b]thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[b]thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophene and its substituted derivatives are very important in the field of medicinal chemistry, possessing a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of thiophene derivatives often involves regioselective coupling reactions and electrophilic cyclization reactions . A sulfide oxidation tuning approach has been reported in the synthesis of similar compounds, demonstrating the potential of such methods in constructing a series of sulfone-based dual acceptor copolymers .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The molecular structure of this compound would be a complex arrangement of these basic structures.Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives can be quite complex. For instance, a sulfide oxidation tuning approach in 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDTT) has been used for constructing a series of sulfone-based dual acceptor copolymers .Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

The synthesis and structural analysis of related compounds offer insights into the potential applications of Benzo[b]thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone. For instance, the synthesis of heterocyclic compounds, such as (Benaka Prasad et al., 2018), involves detailed structural characterization, including X-ray diffraction and Hirshfeld surface analysis, which are crucial for understanding the properties and potential applications of such compounds. Similarly, the creation of 2-substituted benzo[b]thiophenes (Chen et al., 2017) demonstrates the utility of these compounds in the development of fluorescent materials and ligands for cannabinoid receptors, highlighting their relevance in materials science and pharmacology.

Antimicrobial and Antitubercular Activity

Research into the antimicrobial properties of benzo[b]thiophene derivatives, such as the study conducted by (Barbier et al., 2022)](https://consensus.app/papers/synthesis-biological-evaluation-benzobthiophene-barbier/d3386b097ec85acfbb2830d1fc17c1cf/?utm_source=chatgpt), identifies these compounds as potential agents against drug-resistant strains of Staphylococcus aureus. This indicates their significant role in addressing challenges in infectious disease treatment. Additionally, the exploration of benzo[b]thiophene Schiff bases (Ünver et al., 2020) for antimicrobial and antileishmanial activities further underscores the therapeutic potential of these compounds.

Anticancer Activity

The investigation into novel thiophene-containing pyrazole derivatives for anticancer activity (Inceler et al., 2013) reveals that specific compounds exhibit significant growth inhibitory effects on cancer cell lines. This research underscores the potential of benzo[b]thiophene derivatives as scaffolds for developing new anticancer agents, contributing to the ongoing search for more effective cancer treatments.

Mécanisme D'action

Target of Action

The primary target of Benzo[b]thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone is the 5-HT1A serotonin receptor . This receptor plays a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .

Mode of Action

The compound interacts with its target, the 5-HT1A serotonin receptor, through electrostatic interactions . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites .

Biochemical Pathways

The compound affects the serotonin pathway . Serotonin, also known as 5-hydroxytryptamine (5-HT), is an important neurotransmitter that has been consistently implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety .

Pharmacokinetics

The compound’s affinity towards the 5-ht1a receptors suggests it has sufficient bioavailability to interact with these targets .

Result of Action

The molecular and cellular effects of the compound’s action are primarily its interaction with the 5-HT1A serotonin receptors . This interaction can influence a variety of physiological functions and has implications for the treatment of certain psychiatric disorders .

Propriétés

IUPAC Name |

1-benzothiophen-2-yl-(4-thiophen-2-ylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NOS2/c20-18(17-12-14-4-1-2-5-16(14)22-17)19-9-7-13(8-10-19)15-6-3-11-21-15/h1-6,11-13H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCNSWDNFAXFOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)C(=O)C3=CC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

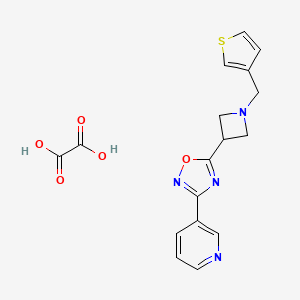

![1'-[2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one](/img/structure/B2840668.png)

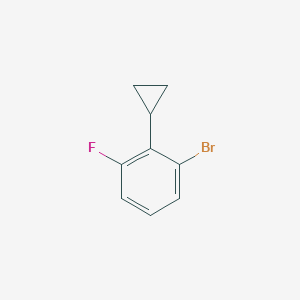

![1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2840670.png)

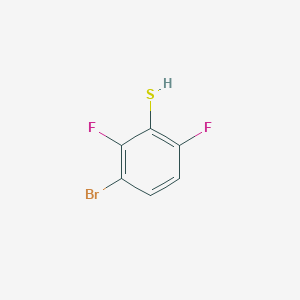

![N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide](/img/structure/B2840673.png)

![N-(isoxazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2840674.png)

![4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride](/img/no-structure.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2840681.png)

![4-acetyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2840683.png)

![Ethyl 4-(4-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanoyl)piperazine-1-carboxylate](/img/structure/B2840687.png)